Home > Products > Screening Compounds P102373 > 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 1002651-53-7

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-2591282
CAS Number: 1002651-53-7
Molecular Formula: C12H10N6
Molecular Weight: 238.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds characterized by a fused pyrazole and pyrimidine structure. These compounds have garnered attention due to their potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in question features a carbonitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, which may influence its reactivity and biological activity.

Source and Classification

The compound is synthesized from various precursors through multi-step reactions involving heterocyclic amines and active methylene compounds. Pyrazolo[1,5-a]pyrimidines are classified under nitrogen-containing heterocycles, which are widely studied in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

Methods and Technical Details

Synthesis of 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves several key steps:

  1. Formation of Pyrazole Derivative: The initial step often includes the reaction of an appropriate hydrazine derivative with a carbonyl compound to form the corresponding pyrazole.
  2. Cyclization: The pyrazole is then subjected to cyclization with a pyrimidine precursor under acidic or basic conditions to form the fused pyrazolo[1,5-a]pyrimidine structure.
  3. Introduction of Carbonitrile Group: The carbonitrile group can be introduced via nucleophilic substitution reactions or through the use of cyanoacetic acid derivatives in the presence of bases.

For example, one reported synthesis method involves starting from sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate and reacting it with various heterocyclic amines and cyanoacetamide to yield substituted pyrazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

Molecular Data

  • Molecular Formula: C₁₁H₁₃N₅
  • Molecular Weight: Approximately 229.26 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The carbonitrile group can participate in nucleophilic substitution reactions.
  2. Reduction Reactions: Reduction of the carbonitrile group can yield amine derivatives.
  3. Cyclization Reactions: Additional cyclization can occur under specific conditions to form more complex structures.

For instance, reactions involving this compound have been explored in the context of synthesizing new derivatives with enhanced biological activity .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile often involves interaction with specific biological targets such as enzymes or receptors.

Research indicates that these compounds may act as inhibitors for certain kinases or other enzymes involved in cellular signaling pathways. The presence of both pyrazole and pyrimidine moieties allows for multiple points of interaction within target sites, potentially leading to significant biological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically forms yellow crystalline solids.
  • Melting Point: Reported melting points range from approximately 230–232°C depending on purity and specific derivatives .

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in water.

These properties are crucial for determining the compound's applicability in various scientific contexts.

Applications

Scientific Uses

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting cancer or infectious diseases.
  • Biological Research: To study enzyme inhibition mechanisms or cellular signaling pathways.

The versatility of its structure allows researchers to modify it further for enhanced efficacy against specific biological targets.

Therapeutic Target Identification and Validation

Role of Pyrazolo[1,5-a]pyrimidine Scaffolds in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine (PP) core represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling effective binding to the ATP pockets of kinase enzymes. This bicyclic system serves as a versatile pharmacophore that can be strategically functionalized to enhance selectivity and potency against diverse kinase targets [7] [8]. The compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exemplifies this approach through three critical structural features:

  • Nitrile Group (-CN): At the 3-position, this electron-withdrawing group modulates electron distribution and participates in hydrogen bonding interactions within kinase active sites, improving target engagement.
  • Ethyl-Substituted Pyrazole: The 1-ethyl-1H-pyrazol-5-yl moiety at the 7-position enhances lipophilicity and provides steric bulk that influences binding pocket selectivity [2].
  • Planar Bicyclic Core: The fused pyrazolo[1,5-a]pyrimidine system enables π-stacking interactions with aromatic residues in kinase domains while maintaining optimal physicochemical properties for cellular penetration [7].

Table 1: Kinase Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Kinase TargetBiological FunctionPP Derivative ExampleTherapeutic Application
CDK12/CDK13Transcriptional regulation, DNA damage responsePatent examples (WO2022263604A1)Cancer therapeutics
IRAK4Toll-like receptor signaling, neuroinflammationReference standard in PET tracer developmentNeuroinflammatory disorders
EGFR T790MCell proliferation signalingNitrile-containing PP analoguesDrug-resistant cancers
Trk kinasesNeurotrophin signaling, oncogenic fusion proteinsFunctionalized PP scaffoldsOncology

These compounds typically exhibit type I kinase inhibition by occupying the ATP-binding site in its active conformation. The 3-carbonitrile group contributes to hinge region interactions, while the 7-position heteroaryl substituent extends toward hydrophobic pockets that vary between kinases, enabling selectivity engineering. This adaptability has led to clinically approved PP-based drugs targeting diverse kinases, including cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK) inhibitors like Zanubrutinib [7]. The structural plasticity of the PP core allows for synthetic diversification at positions 2, 3, 5, 6, and 7, facilitating rational design against both serine/threonine and tyrosine kinase families [8].

IRAK4 as a Molecular Target in Neuroinflammation and Immune Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal target in neuroinflammatory pathways due to its position as a master regulator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades. IRAK4 activation triggers downstream NF-κB and MAPK pathways, driving the production of pro-inflammatory cytokines implicated in neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis [4]. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated exceptional promise in targeting IRAK4, with the compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile serving as a key precursor for advanced molecular tools.

Notably, Merck researchers developed a potent amidopyrazole inhibitor (N-(3-(4-methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) exhibiting an IC₅₀ of 5 nM against IRAK4 [4]. This compound served as the structural blueprint for carbon-11-labeled PET tracers designed for neuroinflammation imaging. The strategic incorporation of the PP core enables:

  • High binding affinity through complementary shape matching within IRAK4's ATP-binding site
  • Selectivity over related kinases through optimal positioning of the 7-position pyrazole moiety
  • Facile radiolabeling at the piperazine nitrogen for positron emission tomography (PET) applications

Table 2: Molecular Features Enabling IRAK4 Targeting

Structural ElementRole in IRAK4 InhibitionBiological Outcome
Pyrazolo[1,5-a]pyrimidine coreATP-competitive bindingDirect kinase inhibition
3-Carboxamide groupHydrogen bonding with hinge region residuesEnhanced binding affinity (IC₅₀ = 5 nM)
7-(Pyrazolyl) substitutionOccupation of hydrophobic pocket IImproved selectivity profile
Piperazine moietySolubility enhancement and radiolabeling site (for [¹¹C] analogs)Enables PET imaging applications

The development of carbon-11-labeled versions of these IRAK4 inhibitors represents a breakthrough in neuroinflammation imaging. These tracers allow non-invasive quantification of IRAK4 expression in the central nervous system, addressing limitations of previous neuroinflammation PET agents like TSPO ligands that exhibit polymorphic-dependent binding variability [4]. The PP core's synthetic versatility facilitates such radiolabeling strategies while maintaining target engagement properties critical for accurate in vivo imaging of neuroinflammatory processes.

Tropomyosin Receptor Kinases (Trk) in Oncogenic Fusion Proteins and Cancer Progression

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) have gained significant attention as oncology targets due to their involvement in oncogenic fusion proteins that drive uncontrolled cell proliferation in diverse cancers. The pyrazolo[1,5-a]pyrimidine scaffold demonstrates considerable potential in addressing Trk signaling, particularly through the development of cyclin-dependent kinase (CDK) inhibitors that indirectly modulate transcriptional programs essential for cancer survival. The compound 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile shares structural homology with patented CDK12/13 inhibitors that exhibit complementary activity to Trk-targeted therapies [5].

Recent patent literature (WO2022263604A1) describes substituted pyrazolo[1,5-a]pyrimidine-7-amine compounds ("PPA compounds") that demonstrate:

  • Dual CDK12/CDK13 inhibition with selectivity over CDK7 (>10-fold)
  • Transcriptional disruption through impaired phosphorylation of RNA polymerase II C-terminal domain (Ser2 position)
  • Induction of cyclin K degradation – the obligate cofactor for CDK12/13 activity
  • Synergy with PARP inhibitors in homologous recombination-deficient cancers

The structural similarities between these clinical-stage CDK inhibitors and 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile suggest potential overlap in target profiles. The 3-carbonitrile group in particular enhances interactions with kinase hinge regions, while the 7-position pyrazole substitution influences selectivity between CDK family members. CDK12/13 inhibitors indirectly impact Trk signaling through:

  • Downregulation of DNA damage response genes essential for cancer cell survival under genotoxic stress
  • Modulation of oncogenic transcription programs driven by Trk fusion proteins
  • Sensitization to immunotherapy through altered cytokine expression profiles

The therapeutic significance lies in addressing cancers with CDK12 alterations (ovarian, prostate, endometrial) where this kinase regulates transcription of DNA repair genes. Inhibition leads to accumulation of DNA damage and synthetic lethality with PARP inhibitors, providing a compelling combinatorial approach against treatment-resistant malignancies [5].

Table 3: Compound Identifiers for 7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

IdentifierValueSource
Systematic Name7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrilePubChem
CAS Registry Number1002651-53-7Vulcanchem
Molecular FormulaC₁₂H₁₀N₆ [2]
Molecular Weight238.25 g/mol [2]
SMILESCCN1C(=CC=N1)C2=CC=NC3=C(C=NN23)C#N [2]
InChI KeyLZCFJIBDOYMUQX-UHFFFAOYSA-N [2]

Properties

CAS Number

1002651-53-7

Product Name

7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

7-(2-ethylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C12H10N6

Molecular Weight

238.254

InChI

InChI=1S/C12H10N6/c1-2-17-10(4-6-15-17)11-3-5-14-12-9(7-13)8-16-18(11)12/h3-6,8H,2H2,1H3

InChI Key

LZCFJIBDOYMUQX-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C2=CC=NC3=C(C=NN23)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.